Pyridine, 4-(1-hexadecylheptadecyl)-
Description
Historical Trajectories and Modern Relevance of Long-Chain Alkyl-Substituted Pyridine (B92270) Derivatives in Chemical Sciences
The study of pyridine derivatives with long alkyl chains has a history that extends back to the early 20th century. An early investigation by Knight and Shaw in 1938 explored the synthesis and properties of various long-chain alkylpyridines, noting their potential as liquid crystals. rsc.org This foundational work laid the groundwork for understanding how the introduction of long aliphatic chains could dramatically influence the physical properties of the pyridine core, leading to mesophase formation.
In the modern era, the relevance of these compounds has expanded significantly. The pyridine moiety is a crucial component in a multitude of FDA-approved drugs. nih.govnih.gov The incorporation of long, lipophilic alkyl chains can modulate a molecule's solubility, metabolic stability, and ability to interact with biological membranes. rsc.orgnih.gov For instance, pyridinium (B92312) derivatives with both hydrophilic and lipophilic parts have been investigated for their antimicrobial properties. researchgate.net Furthermore, the quaternization of pyridines with lipophilic substrates has been shown to yield derivatives with significant antibacterial and antifungal activities. rsc.org Beyond medicinal chemistry, long-chain alkyl-substituted pyridines are of interest in materials science for creating self-assembling systems, functional surfaces, and as sterically demanding ligands in coordination chemistry and catalysis. nih.govresearchgate.net
Unique Structural Features of Pyridine, 4-(1-hexadecylheptadecyl)- and Implications for Advanced Chemical Research
The structure of Pyridine, 4-(1-hexadecylheptadecyl)-, is defined by a pyridine ring substituted at the C-4 position with a 33-carbon, branched alkyl group. This massive substituent imparts several key features:
High Lipophilicity: The long, saturated alkyl chain renders the molecule extremely nonpolar. This suggests very low solubility in water but high solubility in nonpolar organic solvents. This property is critical for applications involving organic media or for interaction with lipid bilayers. nih.gov
Significant Steric Hindrance: The bulky alkyl group, positioned near the pyridine nitrogen, creates a sterically hindered environment. This can influence the accessibility of the nitrogen's lone pair of electrons, affecting its basicity and its ability to coordinate to metal centers. nih.govresearchgate.netacs.org Steric effects are known to play a crucial role in the formation and stability of metal complexes. researchgate.net In some cases, bulky substituents can lead to unusual coordination geometries or enhance the efficiency of photochemical reactions by weakening metal-ligand bonds. nih.govacs.org
Anisotropic Molecular Shape: The combination of a planar aromatic ring and a long, flexible alkyl chain results in a highly anisotropic, or "tadpole-like," molecular shape. This is a classic structural motif for amphiphilic molecules that can form ordered structures like micelles, vesicles, or liquid crystalline phases. rsc.org
These structural characteristics have profound implications for advanced chemical research. The steric bulk can be exploited to control selectivity in catalysis, while the high lipophilicity and anisotropic shape make it a candidate for studies in supramolecular chemistry and materials science, particularly in the development of novel liquid crystals or functional organic materials.
Physicochemical Properties of Pyridine, 4-(1-hexadecylheptadecyl)- Specific experimental data for this compound is not readily available in public literature. The values below are estimates based on its structure and data from related compounds.
| Property | Estimated Value/Characteristic |
|---|---|
| Molecular Formula | C38H71N |
| Molecular Weight | 542.0 g/mol |
| Appearance | Likely a waxy solid or viscous liquid at room temperature |
| Solubility | Expected to be highly soluble in nonpolar organic solvents (e.g., hexane, toluene) and insoluble in water |
| Boiling Point | Very high; likely >400 °C (requires high vacuum for distillation) |
| pKa of Conjugate Acid | Estimated to be slightly higher than pyridine (5.2) due to the electron-donating effect of the alkyl group |
Comparison of Spectroscopic Data for Alkyl-Substituted Pyridines This table presents typical spectroscopic data for simple alkylpyridines to provide a reference for the expected signals of Pyridine, 4-(1-hexadecylheptadecyl)-.
| Spectroscopic Technique | Characteristic Features for Alkylpyridines | Expected Features for Pyridine, 4-(1-hexadecylheptadecyl)- |
|---|---|---|
| 1H NMR | Aromatic protons (α-H, β-H) in the 7.0-8.5 ppm region. Aliphatic protons at higher field (0.8-3.0 ppm). nih.gov | Two distinct aromatic signals (doublets) for α- and β-protons. A complex multiplet for the methine proton (α-carbon of the alkyl chain) around 2.5-2.8 ppm. A large, complex signal area for the numerous CH2 and CH3 groups of the alkyl chains below 2.0 ppm. |
| 13C NMR | Aromatic carbons in the 120-150 ppm region. Aliphatic carbons at higher field. nih.gov | Signals for the pyridine ring carbons. A multitude of signals in the aliphatic region (approx. 14-40 ppm) corresponding to the hexadecyl and heptadecyl chains. |
| Infrared (IR) Spectroscopy | C=N and C=C stretching vibrations of the pyridine ring around 1450-1600 cm-1. C-H stretching of the alkyl groups around 2850-2960 cm-1. nist.gov | Strong, sharp C-H stretching bands from the long alkyl chain. Characteristic aromatic ring vibrations. |
| Mass Spectrometry (MS) | A clear molecular ion peak (M+). Fragmentation pattern involving cleavage of the alkyl chain. | A molecular ion peak at m/z 541. A complex fragmentation pattern showing losses of alkyl fragments. |
Current Limitations and Future Directions in the Academic Investigation of Bulk-Substituted Pyridine Heterocycles
The investigation of pyridine derivatives with very large and bulky substituents like the 1-hexadecylheptadecyl group faces several challenges.
Current Limitations:
Synthetic Accessibility: The synthesis of such large molecules can be challenging. Methods for the C-4 alkylation of pyridines often require specific precursors and may not be efficient for introducing very large, branched alkyl groups. chemrxiv.orgacs.org Purification of the final product can also be difficult due to its high boiling point and potential for forming complex mixtures. yorku.cayorku.ca
Lack of C-H Functionalization Methods: While C-H functionalization is a powerful tool in modern synthesis, the selective functionalization of the pyridine core, especially at the C-3 or C-4 positions, remains a persistent challenge due to the electronic nature of the ring. researchgate.netnih.gov
Characterization Complexity: The large alkyl moiety can complicate structural elucidation by techniques like NMR, where signals from the numerous aliphatic protons can overlap extensively.
Future Directions:
Development of Novel Synthetic Methods: There is a need for more robust and versatile synthetic strategies to access sterically encumbered pyridines. This includes advancing transition-metal-free alkylation reactions and improving methods for late-stage functionalization. chemrxiv.orgnih.gov
Exploration of Self-Assembly and Material Properties: A key future direction is the systematic investigation of how the size and shape of the alkyl substituent influence the self-assembly behavior and liquid crystalline properties of these molecules.
Catalysis and Coordination Chemistry: The use of such bulky pyridine ligands in catalysis is an underexplored area. Future research could focus on synthesizing metal complexes with these ligands and evaluating their performance in reactions where steric hindrance can enhance selectivity or stability. nih.govresearchgate.net
Defining the Academic Research Scope for Pyridine, 4-(1-hexadecylheptadecyl)- within Contemporary Chemical Disciplines
The academic research scope for Pyridine, 4-(1-hexadecylheptadecyl)- and its analogs is inherently interdisciplinary, spanning several key areas of modern chemistry:
Materials Science: The primary research avenue is in the design and synthesis of novel liquid crystals and functional organic materials. rsc.org The molecule's anisotropic shape is a strong indicator of potential mesogenic behavior, which could be tuned by modifying the alkyl chain or the pyridine core.
Supramolecular Chemistry: The compound is an ideal candidate for studying self-assembly in non-aqueous environments. Research could focus on the formation of aggregates, organogels, or their behavior at interfaces, driven by solvophobic effects and potential π-π stacking of the pyridine rings.
Coordination Chemistry and Homogeneous Catalysis: As a sterically demanding ligand, it could be used to create unique coordination environments around metal centers. nih.govresearchgate.net This could lead to catalysts with novel reactivity or selectivity, for example, by creating a "pocket" that controls substrate access to the active site. The lipophilic nature would also make the resulting catalysts highly soluble in nonpolar reaction media.
Interfacial Science: The amphiphilic nature of the molecule, with a polar head (pyridine ring) and a large nonpolar tail, makes it suitable for studying film formation on surfaces, potentially leading to applications in coatings, lubrication, or as corrosion inhibitors.
Properties
IUPAC Name |
4-tritriacontan-17-ylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H71N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-37(38-33-35-39-36-34-38)32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33-37H,3-32H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGBMMTBBECVGJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCCCC)C1=CC=NC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H71N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Analytical Research Methodologies for Structural Elucidation of Pyridine, 4 1 Hexadecylheptadecyl
Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Alkyl Chain Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For a molecule with the complexity of Pyridine (B92270), 4-(1-hexadecylheptadecyl)-, standard one-dimensional (1D) ¹H and ¹³C NMR spectra would suffer from severe signal overlap, especially in the aliphatic region (typically 0.8-1.5 ppm in ¹H NMR), rendering a complete assignment impossible. Multidimensional NMR techniques are therefore indispensable for resolving individual signals and establishing the precise connectivity of the atoms.
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR experiments provide correlations between different nuclei, allowing for the step-by-step assembly of molecular fragments.
Correlation Spectroscopy (COSY): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks, typically between protons on adjacent carbons. In the case of Pyridine, 4-(1-hexadecylheptadecyl)-, a COSY spectrum would be critical for mapping the sequence of methylene (B1212753) (-CH₂-) groups within the two long alkyl chains. acs.orgnih.govnih.govacs.org A key correlation would be observed between the methine proton at the branch point (C1' of the alkyl chain) and the protons of the adjacent methylene groups on both the hexadecyl and heptadecyl chains. This allows for tracing the carbon backbone outwards from the pyridine ring attachment point.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton with its directly attached carbon atom. For the subject molecule, an HSQC spectrum would resolve the congested ¹H signals in the aliphatic region by spreading them out over the much wider ¹³C chemical shift range. This allows for the unambiguous assignment of the ¹H signal for each unique ¹³C environment in the alkyl chains, from the methine carbon at the branch point to the terminal methyl groups.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range correlations between protons and carbons (typically over two to three bonds). This is arguably the most powerful tool for assembling the complete structure. Key HMBC correlations would include:
Correlations from the pyridine protons (H2/H6 and H3/H5) to the methine carbon (C1') of the alkyl chain, definitively confirming the point of attachment.
Correlations from the methine proton (H1') to the C2' carbons on both alkyl chains and to the C4 carbon of the pyridine ring.
Correlations from the terminal methyl protons to the adjacent and penultimate methylene carbons, confirming the chain lengths.
A hypothetical table of key 2D NMR correlations is presented below.
| Proton (¹H) Signal | COSY Correlation(s) | HMBC Correlation(s) |
| Pyridine H2/H6 | Pyridine H3/H5 | Pyridine C4, Pyridine C3/C5, Alkyl C1' |
| Pyridine H3/H5 | Pyridine H2/H6 | Pyridine C2/C6, Pyridine C4 |
| Alkyl H1' (methine) | Alkyl H2' (methylene) | Pyridine C3/C5, Pyridine C4, Alkyl C2', Alkyl C3' |
| Alkyl H₂' (methylene) | Alkyl H1' (methine), Alkyl H3' (methylene) | Alkyl C1', Alkyl C3' |
| Terminal -CH₃ | Penultimate -CH₂ | Adjacent -CH₂, Penultimate -CH₂ |
Solid-State NMR Investigations of Pyridine, 4-(1-hexadecylheptadecyl)- and its Assemblies
Due to its amphiphilic nature, Pyridine, 4-(1-hexadecylheptadecyl)- is expected to form ordered structures, such as micelles or lamellar phases, in the solid state. Solid-state NMR (ssNMR) provides invaluable insight into the structure, packing, and dynamics within these assemblies. nih.govyoutube.com Experiments are typically performed under magic-angle spinning (MAS) to average out anisotropic interactions and obtain high-resolution spectra. nih.gov
Using techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS), one can obtain high-resolution ¹³C spectra in the solid state. nih.gov The chemical shifts in the solid state can provide information about the local conformation (e.g., gauche vs. trans conformations of the alkyl chains) and intermolecular interactions. For instance, the ¹³C chemical shifts of the pyridine ring carbons would be sensitive to stacking interactions, while the aliphatic carbon signals would reflect the packing arrangement of the chains. researchgate.net
A hypothetical ¹³C CP-MAS ssNMR data table is shown below, illustrating the expected chemical shift regions.
| Carbon Type | Expected ¹³C Chemical Shift (ppm) | Structural Information |
| Pyridine C4 | ~155-160 | Attachment site, sensitive to H-bonding or coordination |
| Pyridine C2/C6 | ~148-152 | Aromatic environment |
| Pyridine C3/C5 | ~122-126 | Aromatic environment |
| Alkyl C1' (methine) | ~38-42 | Branching point |
| Alkyl -CH₂- (bulk) | ~28-33 | Predominantly trans conformation in ordered phases |
| Alkyl -CH₃ (terminal) | ~13-15 | Chain terminus |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of Pyridine, 4-(1-hexadecylheptadecyl)- and for elucidating its structure through controlled fragmentation.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique ideal for analyzing polar and large molecules. nih.gov In positive ion mode, the basic nitrogen atom of the pyridine ring is readily protonated, yielding an abundant protonated molecule, [M+H]⁺. HRMS allows for the measurement of the mass-to-charge ratio (m/z) of this ion with very high precision (typically to within 5 ppm). This enables the unambiguous determination of the elemental formula (C₄₉H₉₃N), distinguishing it from other potential isobaric compounds.
Tandem Mass Spectrometry (MS/MS) for Structural Fragment Identification
Tandem mass spectrometry (MS/MS) involves selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions. rsc.orgresearchgate.net The fragmentation pattern provides a roadmap of the molecule's structure. For Pyridine, 4-(1-hexadecylheptadecyl)-, the fragmentation is expected to be dominated by cleavages within the large alkyl substituent, as the pyridine ring itself is relatively stable.
The most probable fragmentation pathways would involve:
Benzylic-type cleavage: Cleavage of the C-C bonds beta to the pyridine ring is highly favorable due to the stabilization of the resulting carbocation by the aromatic system. This would lead to the loss of alkyl radicals and the formation of prominent fragment ions.
Cleavage at the branch point: The C-C bonds adjacent to the methine carbon (C1') are also susceptible to cleavage, leading to the loss of either the hexadecyl or the pentadecyl radical (from the C₁₆ chain).
A table of predicted major fragment ions in the ESI-MS/MS spectrum is provided below.
| m/z (calculated) | Proposed Structure/Loss | Fragmentation Pathway |
| 692.7316 | [M+H]⁺ | Protonated molecule |
| 466.4356 | [M+H - C₁₆H₃₃]⁺ | Cleavage at branch point, loss of hexadecyl radical |
| 480.4512 | [M+H - C₁₅H₃₁]⁺ | Cleavage at branch point, loss of pentadecyl radical |
| 208.1747 | [C₁₅H₂₆N]⁺ | Cleavage β to the ring with subsequent rearrangements |
| 94.0651 | [C₅H₆N]⁺ | Protonated pyridine fragment |
Vibrational Spectroscopy (IR and Raman) for Functional Group and Conformational Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are excellent for identifying functional groups and providing information on the conformational order of the alkyl chains. youtube.com
Pyridine Ring Vibrations: The spectra are expected to show characteristic bands corresponding to the pyridine ring. These include C-H stretching vibrations above 3000 cm⁻¹, C=C and C=N ring stretching vibrations in the 1400-1600 cm⁻¹ region, and various in-plane and out-of-plane ring bending modes. cdnsciencepub.comcdnsciencepub.comnih.gov The positions of these bands can be subtly influenced by the large alkyl substituent.
Alkyl Chain Vibrations: The long (CH₂)₃₁ chain will give rise to very intense signals. The symmetric and asymmetric C-H stretching vibrations of the CH₂ and CH₃ groups will dominate the 2850-2960 cm⁻¹ region. The CH₂ scissoring (~1465 cm⁻¹) and rocking (~720 cm⁻¹) modes are particularly sensitive to the conformational order of the chains. In a well-packed, crystalline-like state where the chains adopt an all-trans conformation, the CH₂ rocking band appears as a sharp singlet. In a disordered, liquid-like state, this band broadens significantly.
A table summarizing the expected key vibrational bands is presented below.
| Wavenumber (cm⁻¹) | Assignment | Technique |
| ~3070-3030 | Pyridine aromatic C-H stretch | IR, Raman |
| ~2955 | -CH₃ asymmetric stretch | IR, Raman |
| ~2920 | -CH₂ asymmetric stretch | IR, Raman |
| ~2870 | -CH₃ symmetric stretch | IR, Raman |
| ~2850 | -CH₂ symmetric stretch | IR, Raman |
| ~1595 | Pyridine ring stretch (ν₈ₐ) | IR, Raman |
| ~1465 | -CH₂ scissoring bend | IR |
| ~995 | Pyridine ring breathing (ν₁) | Raman (strong) |
| ~720 | -CH₂ rocking (all-trans chain) | IR |
X-ray Diffraction Studies for Single Crystal and Powder Structure Determination of Pyridine, 4-(1-hexadecylheptadecyl)- and its Derivatives
X-ray diffraction (XRD) is a cornerstone technique for the unambiguous determination of the three-dimensional atomic arrangement in a crystalline solid. For a molecule like Pyridine, 4-(1-hexadecylheptadecyl)-, both single-crystal and powder XRD would provide invaluable information about its solid-state structure, conformation, and packing.
Single-Crystal X-ray Diffraction (SCXRD)
The "gold standard" for structural elucidation, SCXRD, if a suitable single crystal can be grown, would reveal the precise molecular structure of Pyridine, 4-(1-hexadecylheptadecyl)-. mdpi.commdpi.com This includes exact bond lengths, bond angles, and torsion angles within the molecule. The orientation of the long hexadecylheptadecyl chain relative to the pyridine ring, including any folding or extended conformations, would be definitively established. Furthermore, SCXRD elucidates the supramolecular architecture, revealing intermolecular interactions such as hydrogen bonds, π–π stacking between pyridine rings, and van der Waals forces that dictate the crystal packing. whiterose.ac.ukmdpi.com For derivatives, such as coordination complexes with metal centers, SCXRD would confirm the coordination geometry and the binding mode of the pyridine ligand. mdpi.com
A typical workflow for SCXRD involves:
Crystal Growth: Growing a high-quality single crystal, often through slow evaporation of a solvent, is the most critical and challenging step.
Data Collection: The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. whiterose.ac.uk The structure is then solved using computational methods and refined to achieve the best fit between the calculated and observed diffraction patterns. mdpi.com
Powder X-ray Diffraction (PXRD)
When single crystals of sufficient quality or size are unattainable, powder X-ray diffraction (PXRD) serves as a powerful alternative. libretexts.org PXRD is performed on a polycrystalline powder and provides a characteristic diffraction pattern that acts as a "fingerprint" for the crystalline phase. rsc.org It is instrumental for:
Phase Identification: Confirming the synthesis of the desired crystalline phase of Pyridine, 4-(1-hexadecylheptadecyl)-.
Purity Assessment: Detecting the presence of crystalline impurities or different polymorphs.
Lattice Parameter Determination: While not providing a full structure solution, the pattern can be indexed to determine the unit cell parameters.
Structural Verification: Comparing the experimental PXRD pattern with a pattern calculated from a known single-crystal structure (if available for a similar compound) to confirm bulk identity. researchgate.net
The combination of these techniques offers a comprehensive understanding of the solid-state structure of Pyridine, 4-(1-hexadecylheptadecyl)- and its derivatives, which is crucial for correlating its structure with its physical and chemical properties.
Illustrative Crystallographic Data Table
The following table represents hypothetical crystallographic data that could be obtained from a single-crystal X-ray diffraction study of Pyridine, 4-(1-hexadecylheptadecyl)-. This data is for illustrative purposes only and is based on typical values for organic molecules.
| Parameter | Illustrative Value |
| Chemical Formula | C38H71N |
| Formula Weight | 542.0 g/mol |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 5.89 |
| b (Å) | 45.32 |
| c (Å) | 12.15 |
| α (°) | 90 |
| β (°) | 98.5 |
| γ (°) | 90 |
| Volume (ų) | 3205.7 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.123 |
| Absorption Coefficient (mm⁻¹) | 0.065 |
| F(000) | 1216 |
| Crystal Size (mm³) | 0.25 x 0.15 x 0.10 |
| Theta range for data collection (°) | 2.5 to 28.0 |
| Reflections collected | 15890 |
| Independent reflections | 6780 [R(int) = 0.045] |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2sigma(I)] | R1 = 0.055, wR2 = 0.145 |
| R indices (all data) | R1 = 0.078, wR2 = 0.160 |
Chromatographic Method Development for Quantitative Analysis and Purity Assessment (e.g., HPLC, GC)
Chromatographic techniques are indispensable for the quantitative analysis and purity assessment of synthesized chemical compounds. For a molecule with the characteristics of Pyridine, 4-(1-hexadecylheptadecyl)-—a polar pyridine head and a large, nonpolar aliphatic tail—both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods would be developed and validated.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is the most probable method of choice for analyzing this compound. ijsrst.comresearchgate.net In RP-HPLC, the stationary phase is nonpolar (e.g., C18 or C8 alkyl chains bonded to silica), and the mobile phase is a more polar solvent mixture, typically consisting of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol. ptfarm.pl
Key aspects of HPLC method development would include:
Column Selection: A C18 column would likely provide sufficient retention for the long alkyl chain.
Mobile Phase Optimization: An isocratic or gradient elution method would be developed to ensure a reasonable retention time and good peak shape. helixchrom.com Due to the basic nature of the pyridine nitrogen, an acidic additive such as formic acid or trifluoroacetic acid might be required in the mobile phase to suppress silanol (B1196071) interactions and improve peak symmetry. helixchrom.com
Detector Selection: A UV detector would be suitable, as the pyridine ring is a chromophore. The detection wavelength would be set at one of the absorption maxima of the pyridine moiety. ptfarm.pl
Validation: The developed method would be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). ijsrst.comresearchgate.net
Illustrative HPLC Method Parameters
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II or equivalent |
| Column | Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 80% B to 100% B over 10 min, hold at 100% B for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Detection | UV at 260 nm |
| Injection Volume | 5 µL |
| Diluent | Acetonitrile/Isopropanol (1:1) |
Gas Chromatography (GC)
GC is another powerful technique, particularly for assessing the presence of volatile or semi-volatile impurities. cdc.gov Given the high molecular weight and likely low volatility of Pyridine, 4-(1-hexadecylheptadecyl)-, a high-temperature GC method would be necessary.
Key aspects of GC method development:
Column Selection: A low-polarity, high-temperature stable capillary column (e.g., a polysiloxane-based phase like DB-5ht) would be appropriate.
Inlet and Detector Temperatures: The injector and detector (typically a Flame Ionization Detector, FID, which is robust and has a wide linear range) would be maintained at a high temperature (e.g., 350-400 °C) to prevent sample condensation. ijpsonline.com
Oven Temperature Program: A temperature program starting at a moderate temperature and ramping up to a high final temperature would be required to elute the high-boiling analyte.
Sample Preparation: The sample would be dissolved in a suitable organic solvent. Headspace GC could be employed for the analysis of residual solvents from the synthesis. ijpsonline.com
Illustrative GC Method Parameters
| Parameter | Condition |
| Instrument | Agilent 8890 GC System or equivalent |
| Column | Agilent J&W DB-5ht (30 m x 0.25 mm, 0.1 µm) |
| Carrier Gas | Helium or Hydrogen, constant flow |
| Inlet Temperature | 350 °C |
| Injection Mode | Split (e.g., 50:1) |
| Oven Program | 150 °C (hold 1 min), ramp at 20 °C/min to 380 °C (hold 5 min) |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 380 °C |
| Diluent | Dichloromethane |
These chromatographic methods would provide reliable quantitative data on the concentration and purity of Pyridine, 4-(1-hexadecylheptadecyl)-, which is essential for quality control and further research.
Theoretical and Computational Chemistry Studies of Pyridine, 4 1 Hexadecylheptadecyl
Quantum Chemical Investigations of Electronic Structure and Reactivity of Pyridine (B92270), 4-(1-hexadecylheptadecyl)-
Quantum chemical calculations are essential for understanding the intrinsic properties of a molecule, governed by its electronic structure.
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost, making it suitable for a molecule of this size after appropriate simplification (e.g., truncating the alkyl chain for full geometry optimization). A typical DFT study, likely using a functional like B3LYP with a basis set such as 6-311+G(d,p), would provide several key insights. ias.ac.in
Molecular Geometry: The first step is geometry optimization, where the calculation finds the lowest energy arrangement of the atoms. For Pyridine, 4-(1-hexadecylheptadecyl)-, this would reveal precise bond lengths, bond angles, and dihedral angles. The large, branched alkyl group would influence the geometry of the pyridine ring. Studies on other substituted pyridines show that electron-donating alkyl groups can slightly alter the C-N bond lengths and the C-N-C bond angle within the ring. researchgate.net
Electronic Properties: Once the geometry is optimized, electronic properties can be calculated.
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The HOMO-LUMO energy gap indicates the chemical stability of the molecule. acs.org For a 4-alkylpyridine, the HOMO is expected to have significant density on the pyridine ring and the nitrogen lone pair, while the LUMO would be a π* orbital of the ring. The large alkyl group, being an electron-donating group, would raise the energy of the HOMO, likely making the molecule more nucleophilic than pyridine itself. ias.ac.in
Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface. For this molecule, the MEP would show a region of negative potential (red) around the nitrogen atom, confirming its role as a hydrogen bond acceptor and the most nucleophilic site. acs.org The long alkyl tail would be a region of neutral or slightly positive potential (blue/green), highlighting its nonpolar, hydrophobic character.
Atomic Charges: Natural Bond Orbital (NBO) or Mulliken population analysis would quantify the partial charge on each atom. acs.org This would confirm the electron-donating effect of the alkyl group, showing an increased negative charge on the pyridine nitrogen compared to unsubstituted pyridine.
Table 1: Illustrative DFT-Calculated Properties for a 4-Alkylpyridine Moiety (Note: This data is representative, based on typical results for 4-substituted pyridines, and not from a specific calculation on Pyridine, 4-(1-hexadecylheptadecyl)-)
| Property | Description | Typical Calculated Value/Observation |
| Optimized Geometry | ||
| Pyridine Ring C-N Bond Length | The length of the carbon-nitrogen bonds within the aromatic ring. | ~1.34 Å |
| Pyridine Ring C-C Bond Length | The length of the carbon-carbon bonds within the aromatic ring. | ~1.39 Å |
| Electronic Properties | ||
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; related to the ability to donate electrons. | Higher (less negative) than unsubstituted pyridine, indicating stronger nucleophilicity. ias.ac.in |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; related to the ability to accept electrons. | Relatively unchanged by the alkyl substituent. |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO, indicating chemical reactivity and stability. | Smaller than in unsubstituted pyridine, suggesting higher reactivity. acs.org |
| NBO Charge on Nitrogen | The calculated partial charge on the pyridine nitrogen atom. | More negative than in unsubstituted pyridine, confirming the electron-donating nature of the alkyl group. researchgate.net |
While DFT is highly effective, ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while more computationally expensive, can provide benchmark accuracy for certain properties. For a molecule this large, such calculations would be restricted to a truncated model.
A key application would be to obtain highly accurate proton affinity or interaction energies. For instance, the interaction energy between the pyridine nitrogen and a Lewis acid could be calculated with high precision. acs.org Furthermore, these methods are crucial for accurately accounting for non-covalent interactions, such as London Dispersion, which are significant for the long alkyl chain. acs.org
Computationally predicted spectra can aid in experimental characterization:
IR Spectrum: Calculations can predict vibrational frequencies. The C-H stretching frequencies of the alkyl chain, and the characteristic ring-breathing modes of the 4-substituted pyridine, could be assigned.
NMR Spectrum: Chemical shifts (¹H and ¹³C) can be calculated and correlated with experimental data to confirm the structure.
Molecular Dynamics (MD) Simulations for Conformational Landscape and Dynamic Behavior of Pyridine, 4-(1-hexadecylheptadecyl)-
Due to its size and flexibility, the dynamic behavior of Pyridine, 4-(1-hexadecylheptadecyl)- is best studied using Molecular Dynamics (MD) simulations. MD uses classical mechanics (force fields) to simulate the movement of atoms over time, providing insight into conformational changes and interactions with the environment. acs.org
The amphiphilic nature of this molecule—a hydrophilic pyridine head and a large hydrophobic tail—means its behavior is highly dependent on the solvent.
In Water: In an aqueous environment, MD simulations would likely show aggregation of multiple molecules to form micelles or other self-assembled structures. nih.govresearchgate.net The hydrophobic alkyl tails would cluster together to minimize contact with water, while the polar pyridine heads would form the outer surface, interacting with the solvent.
In Nonpolar Solvents (e.g., Hexane): In a hydrophobic solvent, the molecules would be fully solvated and unlikely to aggregate. The alkyl chains would interact favorably with the solvent molecules.
At an Interface (e.g., Water-Air): Simulations could model the formation of a Langmuir monolayer, with the pyridine heads in the water and the alkyl tails extending into the air. acs.org Such simulations are used to predict surface pressure-area isotherms and the orientation of the molecules at the interface.
The 33-carbon, branched alkyl chain has a vast number of possible conformations. MD simulations are the primary tool for exploring this conformational landscape.
Conformational Analysis: The flexibility of the chain is determined by rotations around its many C-C single bonds. The most stable conformation for an alkyl chain is the all-trans state. rsc.org However, at finite temperatures, rotations occur, leading to gauche conformations, which are higher in energy. chemistrysteps.com MD simulations can quantify the population of trans versus gauche conformers along the chain, revealing that gauche defects are more common near the end of the chain. acs.orgacs.org The branching point (the C1 position of the substituent) introduces significant steric hindrance that would constrain the conformations available to that region of the tail.
Table 2: Illustrative Conformational States of Alkyl Chains in MD Simulations
| Conformation | Dihedral Angle | Relative Energy (Approx.) | Description |
| Anti (trans) | 180° | 0 kJ/mol (Reference) | The most stable, extended conformation. Leads to linear chain segments. |
| Gauche | ±60° | ~3.8 kJ/mol | A kinked conformation due to steric hindrance between hydrogen atoms. chemistrysteps.com |
Computational Elucidation of Reaction Mechanisms Involving Pyridine, 4-(1-hexadecylheptadecyl)-
Computational chemistry can be used to explore the reactivity of 4-alkylpyridines. Research has shown that 4-alkylpyridines can be deprotonated at the α-carbon (the carbon attached to the ring) to form reactive intermediates like alkylidene dihydropyridines (ADHPs), which can then participate in various reactions. yorku.cacore.ac.uk
A computational study of such a reaction would involve:
Reactant and Product Optimization: Using DFT to find the minimum energy structures of the reactants, intermediates, products, and any catalysts involved.
Transition State (TS) Searching: Locating the transition state structure for each step of the proposed mechanism. The TS is a first-order saddle point on the potential energy surface.
Solvent Effects: Including a computational model for the solvent, as reaction energetics can be highly sensitive to the surrounding medium.
For Pyridine, 4-(1-hexadecylheptadecyl)-, such studies could predict its viability in reactions like oxidations or asymmetric alkylations that proceed through an ADHP intermediate. core.ac.uk
Predictive Modeling for Self-Assembly and Supramolecular Interactions of Pyridine, 4-(1-hexadecylheptadecyl)- Analogues
The self-assembly of amphiphilic molecules into ordered supramolecular structures is a phenomenon of significant interest, driven by a delicate balance of intermolecular forces. For analogues of Pyridine, 4-(1-hexadecylheptadecyl)-, which possess a polar pyridine head group and a large, nonpolar alkyl tail, computational modeling provides a powerful lens through which to predict and understand their aggregation behavior in various solvent environments. Predictive modeling in this context primarily relies on molecular dynamics (MD) simulations, which can be performed at different levels of resolution, from all-atom to coarse-grained models, to capture the dynamics of self-assembly over various time and length scales.
Detailed research findings from computational studies on analogous amphiphilic systems, such as long-chain alkyl-substituted pyridinium (B92312) salts and other non-ionic surfactants, offer valuable insights into the expected behavior of Pyridine, 4-(1-hexadecylheptadecyl)- and its analogues. These studies consistently show that the tendency to form micelles and other aggregates is governed by factors including the length and structure of the alkyl chain, the nature of the head group, and the properties of the solvent.
For amphiphilic molecules, the critical micelle concentration (CMC) is a key parameter that quantifies the tendency to self-assemble. It is the concentration above which monomers spontaneously aggregate to form micelles. The Gibbs free energy of micellization (ΔG°mic) provides a measure of the spontaneity of this process. In general, for a homologous series of linear-chain surfactants, the CMC decreases and the micellization becomes more spontaneous as the length of the alkyl chain increases. academie-sciences.fr This is due to the increased hydrophobic effect, which drives the nonpolar tails to minimize their contact with a polar solvent like water.
The unique structure of the 4-(1-hexadecylheptadecyl) substituent, with its significant branching, is predicted to have a pronounced effect on self-assembly. Studies on other classes of amphiphiles have shown that branching in the alkyl chain generally leads to an increase in the CMC compared to their linear isomers. nih.gov This is attributed to the greater steric hindrance presented by the branched chains, which can disrupt the efficient packing of the hydrophobic tails within the core of a micelle. This steric hindrance can also influence the geometry of the resulting aggregates.
Molecular dynamics simulations are instrumental in elucidating the specific intermolecular interactions that drive the self-assembly of pyridine-containing amphiphiles. These interactions include:
Hydrophobic Interactions: The primary driving force for aggregation in aqueous media, where the long, branched alkyl tails will seek to minimize their exposure to water molecules.
π-π Stacking: The aromatic pyridine rings can interact through π-π stacking, which can contribute to the stability of the aggregates. Molecular dynamics simulations of pyridine in aqueous solutions have indicated a propensity for aggregation through T-shaped edge-to-face interactions. nih.gov
Hydrogen Bonding: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, potentially interacting with protic solvents or other functional groups.
Coarse-grained (CG) molecular dynamics simulations are particularly well-suited for studying the large-scale and long-time phenomena associated with the self-assembly of molecules with large alkyl chains like 4-(1-hexadecylheptadecyl)-pyridine. In a CG model, groups of atoms are represented as single interaction sites, which significantly reduces the computational cost and allows for the simulation of larger systems for longer durations. rsc.org This approach is effective in predicting the morphology of the resulting aggregates, which can range from spherical or cylindrical micelles to more complex structures like bilayers or vesicles.
The table below presents hypothetical, yet scientifically plausible, predictive data for the self-assembly of Pyridine, 4-(1-hexadecylheptadecyl)- and its linear analogues in an aqueous environment, based on established trends from computational and experimental studies of similar amphiphilic molecules. The data illustrates the expected impact of alkyl chain branching on key self-assembly parameters. The aggregation number (Nagg) represents the average number of monomers in a micelle.
Table 1: Predicted Self-Assembly Parameters for Pyridine, 4-(1-hexadecylheptadecyl)- and its Analogues in Aqueous Solution
| Compound Name | Alkyl Chain Structure | Predicted Critical Micelle Concentration (CMC) (mM) | Predicted Aggregation Number (Nagg) | Predicted Gibbs Free Energy of Micellization (ΔG°mic) (kJ/mol) |
| Pyridine, 4-octyl- | Linear C8 | 50 | 30 | -15 |
| Pyridine, 4-hexadecyl- | Linear C16 | 0.5 | 80 | -30 |
| Pyridine, 4-triacontyl- | Linear C30 | 0.001 | 150 | -45 |
| Pyridine, 4-(1-hexadecylheptadecyl)- | Branched C33 | 0.05 | 60 | -40 |
The trends in this table are derived from the following principles observed in studies of other amphiphiles:
The CMC decreases significantly with increasing linear alkyl chain length due to a stronger hydrophobic driving force. academie-sciences.fr
The aggregation number generally increases with linear alkyl chain length. nih.gov
The Gibbs free energy of micellization becomes more negative (more spontaneous) with increasing linear alkyl chain length. academie-sciences.fr
Branching in the alkyl chain leads to a higher CMC and a lower aggregation number compared to a linear isomer of similar carbon number, due to less efficient packing. nih.gov
It is important to note that these are predictive values based on established principles, and experimental validation would be necessary to determine the precise parameters for these specific compounds.
Mechanistic Investigations and Non Biological Applications of Pyridine, 4 1 Hexadecylheptadecyl
Catalytic Roles of Pyridine (B92270), 4-(1-hexadecylheptadecyl)- and its Metal Complexes (excluding biological catalysis)
The distinct molecular structure of Pyridine, 4-(1-hexadecylheptadecyl)-, featuring a polar, nitrogen-containing aromatic head and a large, nonpolar aliphatic tail, positions it as a specialized ligand in catalysis. Its utility, and that of its metal complexes, has been explored in non-biological catalytic systems where its unique properties can be leveraged to control reaction environments and enhance performance.
Homogeneous Catalysis Mediated by Pyridine, 4-(1-hexadecylheptadecyl)- Ligands
In the realm of homogeneous catalysis, where the catalyst and reactants exist in the same phase, Pyridine, 4-(1-hexadecylheptadecyl)- functions as a ligand that coordinates to a metal center. youtube.comyoutube.com The catalyst and reactants are typically all dissolved in a liquid solvent. youtube.com Organometallic compounds, which are complexes of metals and organic molecules, are often employed as highly selective homogeneous catalysts. youtube.com The immense steric bulk of the 1-hexadecylheptadecyl group can influence the coordination environment of the metal, impacting the catalyst's activity and selectivity. smith.edunih.gov For instance, in reactions like hydrogenation or hydroformylation, the choice of ligand is critical. slideshare.net The long alkyl chain enhances the solubility of the catalyst complex in nonpolar organic solvents, which is crucial for reactions involving hydrophobic substrates. Furthermore, ligands with long alkyl chains have been shown to act as phase-transfer catalysts in biphasic systems, stabilizing reactive intermediates and facilitating the migration of reactants between phases to dramatically boost reaction efficiency. acs.org This dual role—as both a stabilizing ligand and a phase-transfer agent—makes such compounds highly effective in complex reaction media. acs.org
Influence of the Long Alkyl Chain on Catalytic Efficiency and Selectivity
The 1-hexadecylheptadecyl substituent is a defining feature that significantly governs the catalytic behavior of the molecule and its metal complexes. Its influence is multifaceted, affecting steric hindrance, catalyst stability, and substrate accessibility.
Steric Influence: The sheer size of the alkyl group creates a sterically crowded environment around the metal center. This can be advantageous in achieving high regioselectivity, for example, by directing reactions to less hindered positions on a substrate molecule. acs.orgnih.gov In some catalytic C-H activation processes, the ligand's steric profile is a critical factor that can override the intrinsic electronic preferences of a molecule, forcing the reaction to occur at a specific site. nih.gov
Catalyst Stability and Efficiency: The long alkyl chain can effectively "shield" the active metal center. This encapsulation can prevent the catalyst from forming inactive dimers or undergoing other deactivation pathways, thus extending its lifetime and increasing turnover numbers. smith.edu In biphasic systems, hydrophobic pyridine N-oxide derivatives with long alkyl chains have been shown to be superior additives for stabilizing key reactive intermediates (e.g., MnV=O species) and preventing catalyst degradation, leading to significantly higher product yields. acs.org
The table below illustrates the effect of different pyridine N-oxide additives on the yield of an asymmetric epoxidation reaction, highlighting how a hydrophobic long-chain derivative (C12PNO) provides the best performance in a biphasic system.
| Additive | Structure | Yield (%) |
| PNO (Pyridine N-oxide) | C₅H₅NO | 11 |
| PPNO (4-Phenylpyridine N-oxide) | C₁₁H₉NO | 81 |
| C12PNO (4-Dodecyloxylpyridine N-oxide) | C₁₇H₂₉NO₂ | 92 |
| Data derived from a study on photoelectrochemical asymmetric epoxidation, demonstrating the superior performance of a long-chain derivative in a biphasic system. acs.org |
Supramolecular Chemistry and Self-Assembly of Pyridine, 4-(1-hexadecylheptadecyl)-
The amphiphilic character of Pyridine, 4-(1-hexadecylheptadecyl)-, with its hydrophilic pyridine head and hydrophobic dual-alkyl tail, is a classic blueprint for self-assembly into complex supramolecular architectures.
Formation of Micelles and Vesicles
In aqueous solutions, amphiphilic molecules like Pyridine, 4-(1-hexadecylheptadecyl)- can spontaneously self-assemble to minimize the unfavorable interaction between their hydrophobic tails and water. diva-portal.orgnih.gov Above a specific concentration, known as the critical micelle concentration (CMC), they form micelles—spherical or cylindrical aggregates where the hydrophobic alkyl chains form a core and the polar pyridine heads constitute the outer shell, facing the water. nih.govresearchgate.net
Under certain conditions, these amphiphiles can also form vesicles, which are hollow, spherical structures composed of a lipid bilayer enclosing an aqueous core. nih.govnih.govacs.org The formation of vesicles from micelles can be a dynamic process, sometimes proceeding through intermediate structures like sheet-like or bowl-like micelles. nih.gov The transition between these different morphologies depends on factors such as concentration, temperature, and the specific geometry of the amphiphilic molecule. acs.org
Liquid Crystalline Behavior of Pyridine, 4-(1-hexadecylheptadecyl)- Derivatives
Derivatives of pyridine featuring long alkyl chains are well-known to exhibit liquid crystalline properties, forming phases of matter that have properties between those of a conventional liquid and a solid crystal. rsc.orgmdpi.com The combination of a rigid aromatic core (the pyridine ring) and flexible long alkyl chains promotes the formation of these ordered yet fluid phases, known as mesophases.
For long-chain pyridine derivatives, smectic phases are commonly observed. rsc.orgmdpi.comnih.gov In smectic phases, the molecules are arranged in layers, with the long axes of the molecules typically oriented parallel to each other. Theoretical models have shown that as the alkyl chain length in a homologous series increases, the stability of the smectic phase is enhanced. aps.org This is because the van der Waals interactions between the long chains favor a more ordered, layered arrangement. rsc.org Studies on various 4-alkoxy-substituted pyridine compounds confirm that longer chains promote the formation of smectic A phases over nematic phases. rsc.orgmdpi.com
The table below presents phase transition data for a homologous series of 2-(4-alkoxybiphen-4′-yl)-5-methylpyridines, demonstrating how transition temperatures and phase types are influenced by the length of the alkyl chain.
| Compound (n = number of carbons in alkoxy chain) | Melting Point (°C) | Smectic A to Nematic or Isotropic Transition (°C) | Nematic to Isotropic Transition (°C) |
| n = 3 | 196.0 | - | 232.8 |
| n = 4 | 186.9 | - | 232.9 |
| n = 5 | 181.1 | - | 220.9 |
| n = 6 | 171.8 | - | 217.7 |
| n = 7 | 169.0 | - | 209.9 |
| n = 8 | 165.7 | - | 206.9 |
| Data adapted from a study on pyridine-based teraryl liquid crystals, where TNI represents the Nematic-Isotropic transition. Longer chains generally lower melting and clearing points while favoring smectic phases in related systems. mdpi.com |
Host-Guest Chemistry and Directed Assembly
The amphiphilic nature of Pyridine, 4-(1-hexadecylheptadecyl)-, with its polar pyridine ring and nonpolar alkyl tail, makes it a candidate for participation in host-guest chemistry and directed self-assembly. These processes are driven by non-covalent interactions, leading to the formation of ordered supramolecular structures.
A primary example of host-guest chemistry relevant to this molecule involves cyclodextrins (CDs). CDs are macrocyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. nih.govyoutube.comrsc.org The hydrophobic alkyl chain of Pyridine, 4-(1-hexadecylheptadecyl)- could be encapsulated within the CD cavity, while the hydrophilic pyridine head remains exposed to the aqueous environment. nih.govyoutube.com This interaction is governed by factors such as the steric fit between the guest (the alkyl chain) and the host cavity, as well as hydrophobic interactions. youtube.comrsc.org The formation of such an inclusion complex can alter the physicochemical properties of the guest molecule, such as increasing its solubility in aqueous media. nih.gov
The directed assembly of this compound is expected to be prominent at interfaces, where the molecules can arrange to minimize unfavorable interactions. In an aqueous environment, these molecules would likely form micelles or other aggregates, with the hydrophobic tails sequestered from the water and the pyridine heads forming the outer, water-interacting surface. The critical micelle concentration (CMC) is a key parameter in this context, representing the concentration at which micelle formation becomes significant. For long-chain pyridinium (B92312) surfactants, CMCs are typically observed at very low concentrations, indicating a strong tendency for self-assembly. ppaspk.org
Table 1: Factors Influencing Host-Guest Complexation with Cyclodextrins
| Factor | Description | Relevance to Pyridine, 4-(1-hexadecylheptadecyl)- |
| Steric Fit | The relative size and shape of the guest molecule and the host cavity. | The long, branched alkyl chain would require a large-ring cyclodextrin (B1172386) for effective encapsulation. |
| Hydrophobic Interactions | The tendency of nonpolar molecules to aggregate in aqueous solution to minimize contact with water. | This is the primary driving force for the inclusion of the hexadecylheptadecyl chain into the CD cavity. youtube.com |
| van der Waals Forces | Weak, short-range electrostatic attractions between uncharged molecules. | These forces contribute to the stability of the host-guest complex once the alkyl chain is inside the cavity. |
| Hydrogen Bonding | Interaction involving a hydrogen atom located between a pair of other atoms having a high affinity for electrons. | While the alkyl chain itself does not form hydrogen bonds, the pyridine nitrogen can, potentially interacting with the hydroxyl groups on the rim of the cyclodextrin. |
This table is generated based on general principles of host-guest chemistry and is intended to be illustrative for the specified compound.
Interactions with Surfaces and Interfaces in Materials Science (excluding biomedical coatings)
The pronounced amphiphilic character of Pyridine, 4-(1-hexadecylheptadecyl)- suggests it would exhibit significant surface activity. When introduced at an air-water interface, for instance, these molecules are expected to form a monolayer, known as a Langmuir film, with the hydrophilic pyridine heads in the water and the hydrophobic alkyl tails oriented towards the air. wikipedia.orgbiolinscientific.com This arrangement reduces the surface tension of the water.
Such monolayers can be transferred onto solid substrates to create highly organized, ultra-thin coatings known as Langmuir-Blodgett (LB) films. wikipedia.orgbiolinscientific.comtaylorfrancis.com The ability to build up these films layer by layer allows for precise control over the thickness and composition of the coating. biolinscientific.comtaylorfrancis.com These organized molecular architectures have potential applications in various areas of materials science, such as in the development of sensors, corrosion inhibitors, or lubricants, due to their ordered structure and the specific chemical properties of the pyridine head group. taylorfrancis.com
The orientation and packing of the molecules at the interface are influenced by factors such as the surface pressure applied during film formation and the nature of the subphase (the liquid on which the film is formed). biolinscientific.com The long, branched alkyl chain of Pyridine, 4-(1-hexadecylheptadecyl)- would likely lead to a less densely packed film compared to a similar molecule with a linear alkyl chain, which could influence the properties of the resulting LB film.
Table 2: Potential Materials Science Applications of Organized Films
| Application Area | Principle of Operation |
| Sensors | The ordered film can provide a specific binding site for target analytes, and a change in the film's properties (e.g., optical or electrical) upon binding can be measured. |
| Corrosion Inhibition | A densely packed monolayer can act as a barrier, preventing corrosive agents from reaching the underlying material surface. taylorfrancis.com |
| Lubrication | The layers of molecules can slide over one another, reducing friction between surfaces. taylorfrancis.com |
| Adhesion Promotion | The film can act as an intermediary, improving the bonding between two different materials. taylorfrancis.com |
This table outlines potential applications based on the known properties of Langmuir-Blodgett films and is not specific to tested applications of Pyridine, 4-(1-hexadecylheptadecyl)-.
Environmental Fate and Abiotic/Biotic Degradation Pathways of Pyridine, 4-(1-hexadecylheptadecyl)- (excluding ecotoxicity)
The environmental persistence of Pyridine, 4-(1-hexadecylheptadecyl)- would be determined by its susceptibility to various degradation processes, including photochemical transformation and microbial breakdown. tandfonline.com
In the atmosphere, pyridine and its derivatives can be removed through photooxidation. nih.gov While specific data for this compound is unavailable, the general mechanism involves reaction with photochemically generated radicals, such as hydroxyl radicals. nih.gov The pyridine ring itself can undergo photochemical transformation, potentially leading to ring cleavage or the formation of other nitrogen-containing compounds. For instance, some pyridinium salts have been shown to undergo photochemical transformation to form more complex cyclic structures. chemrxiv.org The long alkyl chain is also susceptible to photooxidation, which could lead to the formation of shorter-chain oxygenated compounds.
The biodegradation of Pyridine, 4-(1-hexadecylheptadecyl)- would likely proceed through two main pathways: the degradation of the pyridine ring and the breakdown of the alkyl chain. Numerous bacteria are capable of degrading pyridine and its derivatives, often using them as a source of carbon and nitrogen. tandfonline.comasm.orgresearchgate.net
The microbial degradation of the pyridine ring can occur through several mechanisms. One common pathway involves hydroxylation of the ring, followed by ring cleavage. tandfonline.comresearchgate.net Another recently elucidated pathway in Arthrobacter sp. involves a direct oxidative cleavage of the pyridine ring without prior hydroxylation, catalyzed by a monooxygenase. asm.orgnih.govasm.org This pathway ultimately leads to the formation of succinic acid, which can enter central metabolic pathways. asm.orgnih.gov
The long hexadecylheptadecyl chain is expected to be degraded via β-oxidation. nih.gov This process involves the sequential removal of two-carbon units from the alkyl chain, starting from the end furthest from the pyridine ring. This would lead to the formation of a series of shorter-chain 4-alkylpyridines, and ultimately, a pyridine ring with a short carboxylic acid substituent, which could then be further degraded. The degradation of long-chain alkylbenzenes by some bacteria has been shown to proceed through this pathway. nih.govias.ac.in
Table 3: Postulated Microbial Degradation Steps
| Component | Degradation Pathway | Key Intermediates/Products | Relevant Microorganisms (Examples) |
| Pyridine Ring | Hydroxylation followed by ring cleavage | Hydroxypyridines, Maleamate | Burkholderia, Pseudomonas researchgate.net |
| Pyridine Ring | Direct oxidative ring cleavage | (Z)-N-(4-oxobut-1-enyl)formamide, Succinic acid | Arthrobacter sp. asm.orgnih.gov |
| Alkyl Chain | β-oxidation | Shorter-chain fatty acids, Acetyl-CoA | Alcanivorax, Pseudomonas nih.govrdd.edu.iq |
This table presents plausible degradation pathways based on studies of analogous compounds and is not based on direct experimental evidence for Pyridine, 4-(1-hexadecylheptadecyl)-.
Future Research Directions for Pyridine, 4 1 Hexadecylheptadecyl
Exploration of Novel Synthetic Methodologies for Accessing Structurally Diverse Analogues
The synthesis of 4-alkylpyridines has been a long-standing challenge in heterocyclic chemistry, often complicated by issues of regioselectivity and the need for pre-functionalized starting materials. nih.govacs.org Future research should focus on developing more direct, efficient, and versatile methods to synthesize not only Pyridine (B92270), 4-(1-hexadecylheptadecyl)- but also a library of its analogues with varied alkyl chain lengths, branching, and substitutions on the pyridine ring.
Recent advancements have provided several promising strategies. One key area for exploration is the adaptation of Minisci-type reactions. The development of removable blocking groups, such as those derived from maleic acid, has enabled highly regioselective C-4 alkylation of the pyridine core under acid-free conditions. nih.govchemrxiv.org Applying this logic would allow for the introduction of the 1-hexadecylheptadecyl group or other long-chain alkyl fragments with high precision.
Another promising route involves the diversification of 4-alkylpyridines via alkylidene dihydropyridine (B1217469) (ADHP) intermediates. yorku.cacore.ac.uk This "soft enolization" approach allows for the transformation of simple 4-alkylpyridines into versatile nucleophilic intermediates that can undergo various transformations, such as palladium-catalyzed allylation. rsc.orgnih.gov Research into generating the 1-hexadecylheptadecyl substituent on the pyridine ring could leverage these intermediates.
The table below summarizes potential synthetic strategies for creating a library of analogues based on current methodologies.
| Synthetic Strategy | Description | Potential for Analogue Synthesis | Key References |
| Minisci-type Decarboxylative Alkylation | Utilizes a removable blocking group (e.g., maleate-derived) to direct radical alkylation specifically to the C-4 position of the pyridine ring. | High potential for synthesizing various C-4 long-chain alkylpyridines by using different carboxylic acid precursors. The method is scalable and uses inexpensive starting materials. | nih.govacs.orgchemrxiv.org |
| Alkylidene Dihydropyridine (ADHP) Intermediates | A soft enolization approach generates nucleophilic ADHPs from 4-alkylpyridines, which can then be functionalized. yorku.cacore.ac.uk | Allows for diverse functionalization at the pyridylic position, enabling the creation of analogues with new stereogenic centers or vinyl groups. yorku.ca | yorku.cacore.ac.ukrsc.orgnih.gov |
| Radical Chain Monoalkylation | N-methoxypyridinium salts act as highly reactive radical traps for alkyl radicals generated from sources like alkenes or alkyl iodides under neutral conditions. | Offers a method to introduce complex alkyl groups, including those from natural products like terpenoids, onto the pyridine ring. nih.gov | nih.gov |
| Wittig Olefination-Rearomatization | A sequence involving dearomatized pyridylphosphonium ylide intermediates allows for the construction of 4-alkylpyridines by coupling with various aldehydes. | Enables the synthesis of a wide range of substituted 4-alkylpyridines and is suitable for late-stage functionalization. researchgate.net | researchgate.net |
Future work should aim to optimize these methods for the specific steric bulk of the 1-hexadecylheptadecyl group and explore the synthesis of analogues with additional functionalities on the pyridine ring, which could serve as building blocks for more complex molecular systems.
Development of Pyridine, 4-(1-hexadecylheptadecyl)- Based Functional Materials
The amphiphilic nature of Pyridine, 4-(1-hexadecylheptadecyl)-, with its hydrophilic pyridine head and hydrophobic tail, makes it a prime candidate for the development of novel functional materials. The long, branched alkyl chain is expected to significantly influence its self-assembly behavior in various media.
Research should be directed towards understanding and controlling the self-assembly of this molecule into structures such as micelles, vesicles, liquid crystals, or Langmuir-Blodgett films. The unique branching of the hexadecylheptadecyl group could lead to packing arrangements and material properties distinct from those of linear-chain analogues. Studies on pyridine-based amphiphiles with shorter alkyl tails (e.g., 4-carbon or 12-carbon) have already demonstrated their potential as inhibitors of enzymes like staphylococcal nuclease, highlighting the promise of this molecular class. nih.gov
The pyridine moiety itself offers a versatile handle for creating advanced materials. It can coordinate with metal ions to form metallosupramolecular assemblies. For instance, N-monoalkyl-4,4'-bipyridinium derivatives self-assemble with palladium(II) or platinum(II) centers to form metallacycles. researchgate.net The long alkyl chain of Pyridine, 4-(1-hexadecylheptadecyl)- could be exploited to create solution-processable, self-assembling metallopolymers or coordination frameworks with applications in catalysis or as responsive materials. rsc.org
Furthermore, the interaction of such amphiphiles with other molecules and surfaces is a rich area for investigation. The self-assembly of alkynylplatinum(II) terpyridyl complexes can be directed by single-stranded nucleic acids, forming helical structures. nih.gov This suggests that Pyridine, 4-(1-hexadecylheptadecyl)- could be used to create organized assemblies on biological templates or other patterned surfaces. The influence of long alkyl chains on the self-assembly and photophysical properties of metalloporphyrin thin films has been shown to be crucial for applications in optoelectronics, indicating a potential parallel for pyridine-based systems. mdpi.com
| Potential Material Type | Key Structural Feature | Anticipated Properties & Applications | Relevant Concepts from Analogous Systems |
| Self-Assembled Monolayers/Films | Amphiphilic nature with large, branched hydrophobic tail. | Tunable surface properties, lubrication, corrosion inhibition, platforms for sensing. | Langmuir-Blodgett films, control of molecular packing via alkyl chain structure. mdpi.com |
| Liquid Crystals | Anisotropic molecular shape due to the rigid pyridine head and flexible tail. | Thermally or electronically responsive optical materials. | The balance of polar and non-polar interactions driving mesophase formation. |
| Metallosupramolecular Polymers | Pyridine nitrogen as a coordination site for metal ions. | Self-healing materials, stimuli-responsive gels, catalytic scaffolds. | Self-assembly of bipyridine derivatives with Pd(II) and Pt(II). researchgate.netrsc.org |
| Organocatalytic Materials | The pyridine core can act as a catalyst. | Reusable and recyclable catalysts for organic transformations. | Pyridine-based organocatalysis for functionalizing alcohols or in photoredox catalysis. researchgate.net |
Advanced Mechanistic Studies on Catalytic Transformations and Self-Assembly Processes
The pyridine nitrogen and the adjacent pyridylic C-H bonds are reactive sites that can be involved in catalytic cycles and other chemical transformations. For Pyridine, 4-(1-hexadecylheptadecyl)-, the bulky alkyl group would likely play a significant role in modulating this reactivity.
Future mechanistic studies should investigate how the sterically demanding 1-hexadecylheptadecyl group influences the formation and reactivity of pyridylic anions. These anions are key intermediates in palladium-catalyzed C(sp³)–H allylation reactions of 4-alkylpyridines. rsc.org Understanding the pKa of the pyridylic protons and the kinetics of anion formation would be crucial for designing catalytic processes.
The pyridine nitrogen itself can act as a Lewis base catalyst or as a ligand for transition metals. Mechanistic investigations into how the large alkyl chain affects the coordination chemistry of the pyridine nitrogen are warranted. For example, in aluminum-catalyzed copolymerization reactions, the electronic properties of bipyridine-based ligands have a profound effect on catalytic activity. mdpi.com The electron-donating nature of the alkyl group in Pyridine, 4-(1-hexadecylheptadecyl)- could influence the electronic properties of the nitrogen atom, thereby tuning the activity of a metal center to which it is coordinated.
In the context of self-assembly, advanced techniques such as small-angle X-ray/neutron scattering (SAXS/SANS), cryogenic transmission electron microscopy (cryo-TEM), and molecular dynamics simulations should be employed to elucidate the precise structures of aggregates. The kinetics of assembly and disassembly in response to stimuli (e.g., pH, temperature, guest molecules) would also be a key area of study, providing insights into the design of responsive materials.
Theoretical Predictions Guiding Experimental Design in Pyridine, 4-(1-hexadecylheptadecyl)- Research
Computational chemistry and theoretical modeling will be indispensable tools for accelerating research on Pyridine, 4-(1-hexadecylheptadecyl)- and its analogues. Given the complexity and size of the molecule, predictive modeling can help prioritize experimental efforts.
Density Functional Theory (DFT) calculations can be used to predict the geometric and electronic structures of the molecule and its potential complexes. This can provide insights into its reactivity, such as the stability of pyridylic anions or the binding energy to various metal catalysts. yorku.ca For instance, DFT has been used to understand the mechanism of hydroboration of pyridines catalyzed by heterobimetallic complexes, revealing cooperative substrate activation. researchgate.net Similar studies could predict how Pyridine, 4-(1-hexadecylheptadecyl)- would behave as a ligand.
Quantitative Structure-Property Relationship (QSPR) models offer another powerful approach. By building models based on a library of synthesized analogues, it may become possible to predict properties like aggregation behavior, catalytic activity, or interaction with surfaces based on molecular descriptors. Such models have been successfully developed for predicting the thermodynamic properties of various pyridine derivatives.
Molecular dynamics (MD) simulations will be particularly valuable for studying the self-assembly processes. MD can model the aggregation of many molecules over time, revealing the structure of micelles or bilayers and the influence of the branched alkyl chain on molecular packing. This can guide the design of amphiphiles with desired aggregation properties for applications in drug delivery or materials science.
Interdisciplinary Research Opportunities for Pyridine, 4-(1-hexadecylheptadecyl)- in Emerging Fields of Chemistry
The unique structure of Pyridine, 4-(1-hexadecylheptadecyl)- positions it at the intersection of several chemical disciplines, creating numerous opportunities for collaborative research.
Materials Science and Supramolecular Chemistry: The self-assembly properties of this molecule make it a target for creating novel "smart" materials. Collaboration with materials scientists could lead to the development of sensors, responsive coatings, or new liquid crystalline phases. The pyridine core is a well-established building block in supramolecular chemistry, and its incorporation into a large amphiphile could lead to new host-guest systems or complex, self-assembled architectures. researchgate.netrsc.org
Catalysis and Green Chemistry: As a ligand, Pyridine, 4-(1-hexadecylheptadecyl)- could be used to create catalysts that are soluble in non-polar media or that can form micellar catalytic systems in aqueous solutions, aligning with the principles of green chemistry. Its potential as an organocatalyst also warrants exploration. researchgate.net
Surface Science and Nanoscience: The ability of this amphiphile to form monolayers on surfaces could be exploited in nanoscience. Research could focus on creating functionalized surfaces with controlled wetting, adhesion, or biocompatibility. The interaction of these monolayers with nanoparticles or biomolecules could lead to new hybrid materials.
The pyridine motif is a cornerstone in pharmaceuticals and agrochemicals. uni-muenster.de While this article excludes biological applications, the chemical methodologies developed for Pyridine, 4-(1-hexadecylheptadecyl)- could inform the synthesis of complex, biologically active molecules in these related industries.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Pyridine, 4-(1-hexadecylheptadecyl)- in laboratory settings?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or alkylation reactions. For example, coupling a pyridine core with a long-chain alkyl group (e.g., 1-hexadecylheptadecyl) under anhydrous conditions using solvents like dichloromethane. Purification steps may include column chromatography or recrystallization, with yield optimization dependent on reaction temperature and stoichiometric ratios. Safety protocols for handling volatile solvents and reactive intermediates should align with GHS guidelines (e.g., skin/eye protection, fume hood use) .
Q. How can researchers characterize the structural and purity aspects of Pyridine, 4-(1-hexadecylheptadecyl)-?
- Methodological Answer :
- Spectroscopy : Use FT-IR to identify functional groups (e.g., pyridine ring vibrations at ~1600 cm⁻¹) and ¹H/¹³C NMR to confirm alkyl chain integration and substitution patterns .
- Chromatography : HPLC or GC-MS can assess purity, with reference standards (e.g., EP impurity guidelines) to quantify byproducts .
- Elemental Analysis : Verify molecular formula consistency (C, H, N content) .
Q. What safety protocols should be followed when handling Pyridine derivatives with long alkyl chains?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS H315/H319) .
- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates (GHS H335) .
- Spill Management : Neutralize acidic/basic residues with appropriate absorbents (e.g., silica gel) and dispose of waste per local regulations .
Advanced Research Questions
Q. How can computational chemistry methods be applied to predict the reactivity of Pyridine derivatives with branched alkyl substituents?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (FMOs) to predict charge transfer and reactivity sites. Hybrid functionals (e.g., B3LYP) can model electronic transitions and solvent effects (e.g., water vs. gas phase) .
- Molecular Dynamics (MD) : Simulate aggregation behavior of long alkyl chains in solution to study micelle formation or lipid bilayer interactions .
Q. What strategies address discrepancies between experimental data and theoretical models for pyridine-based compounds?
- Methodological Answer :
- Error Analysis : Compare experimental spectroscopic data (e.g., UV-Vis absorption maxima) with DFT-predicted values. Adjust basis sets or solvent models (e.g., PCM) to improve accuracy .
- Systematic Validation : Replicate results using alternative methods (e.g., B3PW91 vs. B3LYP functionals) to identify computational limitations .
Q. How to design experiments to study the aggregation behavior of Pyridine derivatives with long alkyl chains in solution?
- Methodological Answer :
- Critical Micelle Concentration (CMC) : Measure surface tension vs. concentration curves using a tensiometer.
- Dynamic Light Scattering (DLS) : Analyze particle size distribution in aqueous/organic solvents .
- TEM/SEM : Visualize micelle or vesicle structures post-aggregation .
Q. What methodologies are effective in modifying the alkyl chain length to optimize the compound's interaction with lipid bilayers?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Synthesize analogs with varying alkyl lengths (C10–C20) and assess membrane permeability via fluorescence assays (e.g., calcein leakage) .
- Langmuir-Blodgett Trough : Measure pressure-area isotherms to evaluate monolayer stability and phase transitions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
